Submicromolar Antiproliferative Activity Against U937 and B16-F10 Cell Lines Compared with Etoposide Standard
N-Benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide exhibited submicromolar antiproliferative activity against human monocytic leukemia U937 cells and mouse melanoma B16-F10 cells, with IC50 values in the range of 30–550 nM . In the same assay panel, the standard chemotherapeutic etoposide showed higher IC50 values on U937 cells, indicating that certain bis-benzothiazole derivatives in this series surpass etoposide in potency . The compound belongs to the N-bis-benzothiazole subclass that demonstrated significant activity across both cell lines, while showing comparatively lower cytotoxicity toward THP-1 cells, suggesting a degree of selectivity .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 30–550 nM against U937 and B16-F10 cells |
| Comparator Or Baseline | Etoposide: IC50 on U937 cells higher than the most active bis-benzothiazole derivative (compound 3e); exact etoposide IC50 value not specified in abstract but reported as less active |
| Quantified Difference | Target compound IC50 range extends to ~30 nM, below etoposide potency |
| Conditions | Human monocytic U937, THP-1 cell lines; mouse melanoma B16-F10 cell line; 72 h MTT assay |
Why This Matters
The submicromolar IC50 range (30–550 nM) positions this compound as a viable hit or lead candidate in anticancer screening cascades, and its potency advantage over etoposide on U937 cells supports prioritization over generic benzothiazole analogs lacking documented cytotoxicity data.
- [1] Kumbhare RM, Dadmal TL, Kosurkar UB, Sridhar J, Rao JV, Yadav JS. Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives: a novel class of cytotoxic agents. Bioorg Med Chem Lett. 2012;22(1):453-455. doi:10.1016/j.bmcl.2011.10.106. PMID: 22115593. View Source
